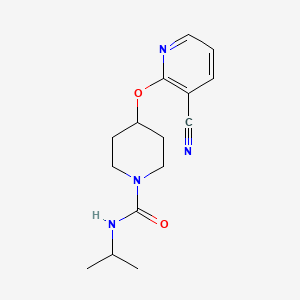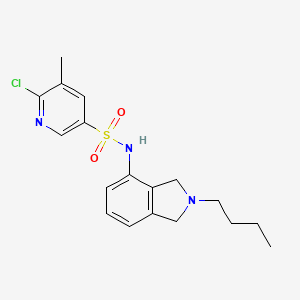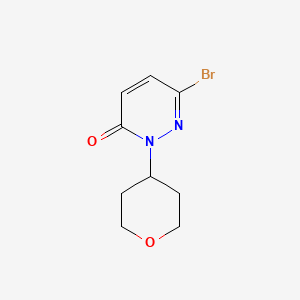
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one, also known as 6-Bromo-2-THP, is an organic compound that has been of great interest to researchers in recent years. Its unique chemical structure gives it a wide range of potential applications in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP has been widely studied for its potential applications in various fields. In organic chemistry, it has been used as a starting material for the synthesis of various heterocyclic compounds. In biochemistry, it has been used in the study of enzyme-catalyzed reactions and as a substrate for various enzymes. In pharmacology, it has been used to study the mechanism of action of various drugs.
Mecanismo De Acción
The exact mechanism of action of 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and cyclooxygenase. It has also been suggested that it may act as a modulator of other enzymes, such as proteases, lipases, and phosphatases.
Biochemical and Physiological Effects
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain cancer cells, as well as induce apoptosis in these cells. It has also been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. In vivo studies have shown that it can reduce the levels of certain hormones, such as cortisol and testosterone, as well as reduce the levels of certain enzymes, such as lipoprotein lipase and cyclooxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP is relatively simple and cost-effective, making it suitable for laboratory use. However, it is important to note that the compound is highly toxic and should be handled with care. In addition, the compound is sensitive to light and should be stored in a dark, cool, and dry place.
Direcciones Futuras
The potential applications of 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP are vast and still largely unexplored. In the future, it could be used in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. It could also be used to study the mechanism of action of existing drugs, as well as to develop new drugs with improved efficacy. Additionally, it could be used to study the effects of various environmental toxins on the human body. Finally, it could be used to develop new methods for the synthesis of heterocyclic compounds.
Métodos De Síntesis
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP can be synthesized from the reaction of 2-aminopyridine with 4-bromo-2-tetrahydropyran in the presence of an acid catalyst. The reaction is carried out at room temperature, and the product is isolated and purified by recrystallization. This synthesis method is simple and cost-effective, making it suitable for laboratory use.
Propiedades
IUPAC Name |
6-bromo-2-(oxan-4-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-1-2-9(13)12(11-8)7-3-5-14-6-4-7/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJANGPSLVCQWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=O)C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


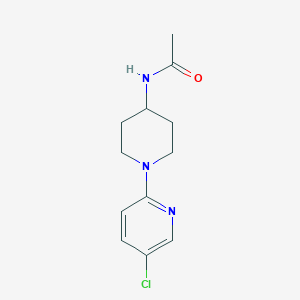
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2791696.png)
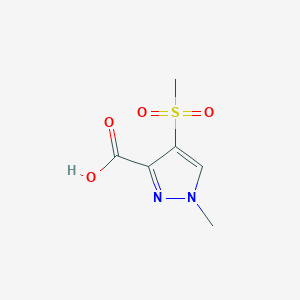
![N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide](/img/structure/B2791699.png)

![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2791705.png)
![(5-Bromothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2791706.png)

![Benzo[d][1,3]dioxol-5-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2791709.png)
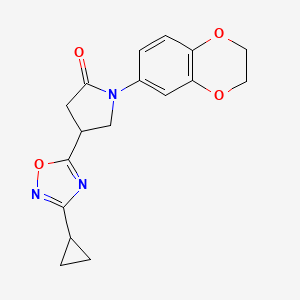
![1-(3-Ethylphenyl)-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2791711.png)
